molecular formula C12H22O B146445 Cyclododecanone CAS No. 830-13-7

Cyclododecanone

Cat. No.: B146445
CAS No.: 830-13-7
M. Wt: 182.3 g/mol
InChI Key: SXVPOSFURRDKBO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Cyclododecanone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include 1,12-dodecanedioic acid and cyclododecanol .

Scientific Research Applications

Polymer Production

Cyclododecanone serves as a key raw material in the production of lauryl lactam , which is essential for manufacturing polyamide 12 (PA 12) , commonly known as nylon 12. This polymer is favored for its stability against high temperatures and various chemicals, making it suitable for applications in:

  • 3D printing
  • Packaging
  • Automotive components .

Fragrance Industry

As a precursor in the synthesis of macrocyclic musks, this compound is widely used in the fragrance industry. Its ability to impart desirable scents makes it a valuable component in perfumes and other scented products .

Bioconversion Studies

Research has demonstrated that certain microorganisms, such as Rhodococcus ruber, can utilize this compound as a sole carbon source, leading to its conversion into valuable dicarboxylic acids like 1,12-dodecanedioic acid (DDDA) . This bioconversion process highlights its potential in bioremediation and sustainable chemical production .

Medicinal Chemistry

This compound has been investigated for its potential biological activities, including antioxidant and antimicrobial properties. It serves as a starting point for developing new pharmaceutical agents due to its structural versatility .

Eco-friendly Synthesis

Recent studies have explored eco-friendly methods for synthesizing this compound from cyclododecatriene through selective epoxidation and subsequent hydrogenation processes. This approach emphasizes sustainability in chemical manufacturing .

Catalytic Reactions

This compound's reactivity allows it to participate in various catalytic reactions, including oxidation processes facilitated by enzymes such as CYP101B1. These reactions are crucial for producing fine chemicals and pharmaceuticals .

Market Insights

The market for this compound is expanding due to its diverse applications across industries such as chemicals, fragrances, and pharmaceuticals. Key regions driving this growth include:

  • North America : Strong chemical manufacturing base.
  • Europe : Leading fragrance industry.
  • Asia-Pacific : Rapid industrial growth and demand for specialty chemicals .

Data Table: Applications Overview

Application AreaSpecific UseKey Benefits
Polymer ProductionNylon 12 (PA 12)High thermal stability
Fragrance IndustrySynthesis of macrocyclic musksDesirable scent profiles
BioconversionConversion to dicarboxylic acidsSustainable chemical production
Medicinal ChemistryDevelopment of pharmaceutical agentsAntioxidant and antimicrobial properties
Eco-friendly SynthesisFrom cyclododecatrieneReduced environmental impact

Case Study 1: Bioconversion by Rhodococcus ruber

In a study conducted on Rhodococcus ruber SC1, researchers isolated a gene cluster responsible for converting this compound into DDDA. This biotechnological application illustrates the compound's potential in sustainable production processes .

Case Study 2: Polymer Applications

BASF's research on this compound highlights its use in producing high-performance plastics like PA 12, emphasizing its importance in industries requiring durable materials .

Mechanism of Action

The mechanism of action of cyclododecanone involves its interaction with various molecular targets and pathways. For instance, in the synthesis of 1,12-dodecanedioic acid, this compound undergoes oxidation reactions facilitated by specific catalysts and oxidizing agents . The molecular pathways involved in these reactions include the formation of intermediate compounds like cyclododecanol.

Comparison with Similar Compounds

Cyclododecanone is unique among cyclic ketones due to its twelve-membered ring structure. Similar compounds include:

    Cyclohexanone: A six-membered ring ketone used in the production of nylon-6.

    Cyclooctanone: An eight-membered ring ketone used in organic synthesis.

    Cyclodecanone: A ten-membered ring ketone with applications in fragrance production.

This compound’s larger ring size provides distinct physicochemical properties and reactivity compared to these smaller cyclic ketones .

Biological Activity

Cyclododecanone, a cyclic ketone with the molecular formula C₁₂H₂₂O, has garnered attention for its potential biological activities and applications in various fields, including biochemistry, pharmacology, and environmental science. This article presents a comprehensive overview of the biological activity of this compound, focusing on its metabolic pathways, enzymatic conversions, and implications in bioremediation and medicinal chemistry.

This compound is a colorless liquid with a characteristic odor. It is primarily used as an intermediate in the synthesis of various chemical compounds, including nylon and other polyamides. Its structure consists of a twelve-membered carbon ring with a ketone functional group, which significantly influences its reactivity and interactions with biological systems.

Biodegradation

Research has shown that this compound can be utilized as a sole carbon source by certain microorganisms. Notably, Rhodococcus ruber strain SC1 has been identified as capable of degrading this compound through a series of enzymatic reactions leading to the production of 1,12-dodecanedioic acid (DDDA) . The metabolic pathway involves several key enzymes:

  • This compound Monooxygenase : Catalyzes the oxidation of this compound to form corresponding lactones.
  • Alcohol Dehydrogenase : Converts alcohol intermediates into aldehydes.
  • Aldehyde Dehydrogenase : Further oxidizes aldehydes to carboxylic acids.

The complete gene cluster responsible for these conversions has been characterized, revealing insights into the genetic basis for this compound degradation .

Enzymatic Activity

The enzymatic activity associated with this compound metabolism has been extensively studied. The this compound monooxygenase enzyme was purified and characterized, demonstrating its ability to facilitate NADPH-dependent oxidation reactions . The following table summarizes key findings related to its enzymatic activity:

Enzyme Function Product
This compound MonooxygenaseOxidation of this compoundLactones (e.g., oxacyclotridecan-2-one)
Alcohol DehydrogenaseConversion of alcohols to aldehydesAldehydes
Aldehyde DehydrogenaseOxidation of aldehydes to carboxylic acids1,12-Dodecanedioic acid (DDDA)

Environmental Applications

This compound's biodegradability has made it a subject of interest in environmental biotechnology. A study demonstrated that Rhodococcus ruber could effectively degrade this compound in contaminated environments, suggesting potential applications in bioremediation strategies . This capability highlights the importance of microbial consortia in breaking down complex organic pollutants.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for various bioactive compounds. Its derivatives have been explored for their pharmacological properties, including antitumor activities. For instance, research indicates that certain metal complexes derived from this compound exhibit enhanced cytotoxic effects against cancer cell lines . The structure-activity relationship (SAR) studies reveal that modifications to the this compound structure can significantly influence its biological activity .

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing cyclododecanone from cyclododecanol via oxidation?

this compound is typically synthesized by oxidizing cyclododecanol using hypochlorous acid (NaOCl) in the presence of acetic acid. The reaction involves refluxing cyclododecanol with NaOCl under controlled temperature (e.g., 0°C to room temperature) to optimize yield. Thin-layer chromatography (TLC) is used to monitor reaction progress, and vacuum filtration isolates the product. Yield calculations and purity verification are performed via melting point analysis and infrared (IR) spectroscopy .

Q. Which analytical techniques are essential for characterizing this compound purity and structure?

Key methods include:

  • IR spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) to confirm ketone formation.
  • ¹H NMR : Detects proton environments, such as the absence of hydroxyl signals from cyclododecanol.
  • Melting point analysis : Compares experimental values (e.g., ~60–62°C) to literature data to assess purity.
  • TLC : Monitors reaction completion by visualizing spot migration under UV light .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound requires:

  • Personal protective equipment (PPE) : Chemical-resistant gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation exposure.
  • Waste disposal : Collect residues in sealed containers for incineration to prevent environmental release.
  • Emergency measures : Immediate rinsing for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve this compound yield in oxidation reactions?

Optimization strategies include:

  • Catalyst variation : Testing alternatives to NaOCl, such as TEMPO or metal catalysts, to enhance selectivity.
  • Temperature modulation : Exploring low-temperature kinetics to minimize side reactions.
  • Solvent systems : Evaluating polar aprotic solvents (e.g., acetone) to stabilize intermediates.
  • Stoichiometric adjustments : Balancing molar ratios of cyclododecanol and oxidizing agents to reduce waste .

Q. What methodologies address contradictions in this compound’s environmental impact data?

Discrepancies in ecotoxicity data (e.g., Daphnia magna EC₅₀ = 2.5 mg/L vs. algae EC₅₀ = 7.7 mg/L) require:

  • Standardized testing : Replicating OECD guidelines for biodegradability and bioaccumulation.
  • Comparative studies : Analyzing soil mobility and aquatic toxicity across pH levels and organic content.
  • Longitudinal monitoring : Assessing metabolite formation during degradation to refine hazard classifications .

Q. How does this compound function as a selective complexant in γ-cyclodextrin production?

this compound selectively binds to γ-cyclodextrin cavities during enzymatic synthesis (e.g., using CGTase). Methodological steps include:

  • Substrate pretreatment : Hydrolyzing starch to enhance enzyme accessibility.
  • Complexation efficiency assays : Measuring inclusion ratios via HPLC or fluorescence spectroscopy.
  • Kinetic studies : Varying this compound concentrations to determine optimal complexation thresholds .

Q. What computational approaches elucidate this compound’s reactivity in organic syntheses?

Advanced methods include:

  • Density Functional Theory (DFT) : Modeling transition states in oxidation or reduction pathways.
  • Molecular dynamics (MD) : Simulating solvent interactions to predict reaction outcomes.
  • QSPR models : Corating physicochemical properties (e.g., logP, polarizability) with experimental data .

Q. How can researchers reconcile conflicting reports on this compound’s stability under varying storage conditions?

Contradictory stability data necessitate:

  • Controlled stability studies : Testing degradation rates under humidity, light, and temperature gradients.
  • Spectroscopic tracking : Using UV-Vis or GC-MS to identify decomposition products.
  • Statistical validation : Applying ANOVA to compare stability across batches .

Q. Methodological Frameworks

  • PICO Framework : For designing studies on this compound’s applications (e.g., Population: γ-cyclodextrin; Intervention: this compound complexation; Comparison: alternative complexants; Outcome: yield improvement) .
  • Data Contradiction Analysis : Triangulate results from IR, NMR, and chromatography to validate synthesis pathways .

Properties

IUPAC Name

cyclododecanone
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InChI

InChI=1S/C12H22O/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h1-11H2
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InChI Key

SXVPOSFURRDKBO-UHFFFAOYSA-N
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Canonical SMILES

C1CCCCCC(=O)CCCCC1
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Molecular Formula

C12H22O
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DSSTOX Substance ID

DTXSID3027322
Record name Cyclododecanone
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Molecular Weight

182.30 g/mol
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Physical Description

Solid; [IUCLID] Colorless crystalline lumps; [MSDSonline], Solid
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Vapor Pressure

0.0075 [mmHg]
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CAS No.

830-13-7
Record name Cyclododecanone
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Melting Point

59 °C
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Synthesis routes and methods I

Procedure details

2 mmol of N-hydroxyphthalimide and 4 mmol of cumene hydroperoxide are added at a temperature of 130° C. to 200 mmol of cyclododecane in a round-bottomed flask having an attached reflux condenser. Air at approximately 15 l/h is passed through the reaction mixture for 8 hours at said temperature. Cyclododecanol is obtained at a selectivity of 18% and cyclododecanone at a selectivity of 42%, at a cyclododecane conversion rate of 47%.
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Synthesis routes and methods II

Procedure details

2 mmol of N-hydroxyphthalimide and 4 mmol of cumene hydroperoxide are added at a temperature of 130° C. to 200 mmol of cyclododecane in a round-bottomed flask having an attached reflux condenser. Oxygen at approximately 15 l/h is passed through the reaction mixture for 8 hours at said temperature. Cyclododecanol is obtained at a selectivity of 17% and cyclododecanone at a selectivity of 43%, at a cyclododecane conversion rate of 49%.
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Synthesis routes and methods III

Procedure details

50 g of cyclododeca-4,8-dienone (isomer mixture, fraction 2 from Example 4) and 1 g of Pd/C catalyst (10% by weight of Pd, commercially available from Degussa under the product number E 101 N/D) were introduced into a 100 ml autoclave. 5 bar of hydrogen were injected with stirring. At a reaction temperature of 50° C., further hydrogen was supplied (10 h) until no more hydrogen was absorbed. After cooling, decompressing and filtering off the catalyst, the effluent was analyzed by gas chromatography. The conversion of cyclododeca-4,8-dienone was quantitative. Cyclododecanone was obtained in a substantially quantitative yield (>98%). The only impurities which could be detected by GC-MS were traces of cyclododecane, cyclododecenone and dodecanal.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Cyclododecanone
Reactant of Route 2
Cyclododecanone
Reactant of Route 3
Cyclododecanone
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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